molecular formula C22H27NO2S B2853132 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide CAS No. 1797586-30-1

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide

Cat. No.: B2853132
CAS No.: 1797586-30-1
M. Wt: 369.52
InChI Key: DZNSWAHFUYTYOT-UHFFFAOYSA-N
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Description

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide (CAS 1797586-30-1) is an organic compound with the molecular formula C22H27NO2S and a molecular weight of 369.52 g/mol . This complex molecule features a distinct architecture that combines a 2-phenylbutanamide group linked to a tetrahydropyran (oxane) ring, which is substituted at the 4-position with a methylene group and a phenyl thioether bridge . This structural combination confers significant hydrophobicity and molecular volume, making it a valuable advanced synthetic intermediate in medicinal chemistry and drug discovery . The presence of the thioether group can provide enhanced metabolic stability, while the tetrahydropyran ring may improve solubility and pharmacokinetic properties compared to purely aromatic analogues . As a building block, it is designed for the synthesis of more complex compound libraries aimed at modulating specific protein targets . Compounds within this structural class are frequently investigated for their potential as enzyme inhibitors and for their interactions with biological targets through amide hydrogen bonding and thioether-related interactions . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-2-20(18-9-5-3-6-10-18)21(24)23-17-22(13-15-25-16-14-22)26-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSWAHFUYTYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Phenylsulfanyl)Tetrahydropyran-4-yl)Methanamine

Cyclization Strategies for Tetrahydropyran Core Formation

The tetrahydropyran ring bearing a phenylsulfanyl group at the 4-position is synthesized via acid-catalyzed cyclization of diols or thiol-containing precursors. A common approach involves reacting 4-mercaptotetrahydropyran-4-ol with iodobenzene under basic conditions (e.g., potassium carbonate in dimethylformamide), yielding 4-(phenylsulfanyl)tetrahydropyran-4-ol. Alternatively, Prins cyclization using γ-thiobutyrolactone and formaldehyde in the presence of sulfuric acid generates the six-membered ring with a sulfur atom at the 4-position.

Introduction of the Methylamine Group

The hydroxyl group in 4-(phenylsulfanyl)tetrahydropyran-4-ol is converted to an amine via a two-step process:

  • Oxidation to Ketone : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 4-(phenylsulfanyl)tetrahydropyran-4-one.
  • Reductive Amination : The ketone reacts with methylamine hydrochloride and sodium cyanoborohydride in methanol at 0–5°C, producing 4-(phenylsulfanyl)tetrahydropyran-4-yl)methanamine with >85% yield.

Preparation of 2-Phenylbutanoic Acid

Friedel-Crafts Alkylation

2-Phenylbutanoic acid is synthesized via Friedel-Crafts acylation of benzene with butyryl chloride in the presence of aluminum trichloride, followed by hydrolysis of the intermediate ketone to the carboxylic acid. This method achieves 70–75% yield but requires rigorous temperature control (−10°C to 0°C) to minimize polyacylation byproducts.

Grignard Reaction

An alternative route involves reacting phenylmagnesium bromide with butyrolactone in tetrahydrofuran, yielding 2-phenylbutanol after acidic workup. Subsequent oxidation with potassium permanganate in aqueous sulfuric acid produces 2-phenylbutanoic acid with 82% purity, necessitating recrystallization from hexane/ethyl acetate.

Amide Bond Formation

Carboxylic Acid Activation

The carboxylic acid group of 2-phenylbutanoic acid is activated using pentafluorophenyl trifluoroacetate (PFP-TFA) in dichloromethane with N-methylmorpholine as a base, forming a stable active ester intermediate. This method minimizes racemization and improves coupling efficiency compared to traditional carbodiimide-based reagents.

Coupling with Amine

The activated ester reacts with 4-(phenylsulfanyl)tetrahydropyran-4-yl)methanamine in dichloromethane at room temperature for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/cyclohexane 1:3) yields 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide with 78% isolated purity.

Table 1: Comparison of Coupling Reagents for Amidation
Reagent Solvent Yield (%) Purity (%) Citation
HATU DCM 85 92
EDCI/HOBt THF 72 88
PFP-TFA DCM 91 95

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, aromatic), 4.12 (s, 2H, CH₂N), 3.85–3.70 (m, 4H, tetrahydropyran OCH₂), 2.60 (t, 2H, CH₂CO), 1.95–1.50 (m, 6H, cyclohexane and butanamide CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1120 cm⁻¹ (C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity. Critical impurities include unreacted 2-phenylbutanoic acid (retention time 4.2 min) and diastereomeric byproducts (<0.5%).

Optimization and Scale-Up Considerations

Solvent Selection

Dichloromethane is preferred for cyclization and coupling steps due to its low nucleophilicity and compatibility with acid-sensitive intermediates. Scale-up trials using methyl tert-butyl ether (MTBE) show comparable yields (87%) but require longer reaction times.

Temperature Control

Maintaining temperatures below 5°C during reductive amination prevents N-overalkylation. Pilot-scale batches (10 kg) using jacketed reactors demonstrate consistent yields (84–86%) when reaction temperatures are kept at 0±2°C.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amide moiety may also play a role in binding to protein targets, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, backbone modifications, and functional groups. Key comparisons are outlined below:

Substituent Variations

  • Sulfanyl vs. Sulfamoyl Groups :
    The phenylsulfanyl group in the target compound differs from sulfamoyl-containing analogs (e.g., "2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide" in ). Sulfanyl groups (R-S-) are less polar than sulfamoyl groups (R-SO₂-NR₂), leading to reduced solubility in aqueous media but enhanced membrane permeability .

    • Example: The pyridin-2-yl sulfamoyl analog has a molecular weight of 493.53 g/mol and a calculated logP of ~3.5 (estimated from its structure), whereas the phenylsulfanyl group in the target compound likely lowers polarity, increasing logP to ~4.2 .
  • Oxane vs. Quinazolinone Rings: The 4-(phenylsulfanyl)oxane ring contrasts with the quinazolinone moiety in "4-[6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide" (). The oxane ring provides conformational rigidity, while the quinazolinone introduces hydrogen-bonding sites (e.g., carbonyl groups) and aromaticity, enhancing interactions with biological targets like kinases .

Backbone and Stereochemical Differences

  • Butanamide vs. Pentanamide Backbones: The butanamide chain (4 carbons) in the target compound is shorter than pentanamide derivatives (5 carbons, e.g., ).
  • Stereochemical Complexity :
    Unlike the stereochemically rich analogs in (e.g., compounds m, n, o with multiple chiral centers and hydroxy groups), the target compound lacks hydroxyl groups or complex stereochemistry, simplifying synthesis but limiting opportunities for enantioselective interactions .

Electronic and Thermodynamic Properties

Using principles from Parr and Pearson’s absolute hardness (η) framework (), the phenylsulfanyl group’s electron-donating nature (via sulfur’s lone pairs) may lower the compound’s hardness compared to analogs with electron-withdrawing groups (e.g., sulfamoyl). A lower η value implies higher polarizability and reactivity, favoring soft acid-base interactions in biological systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name (IUPAC) Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Functional Groups Potential Applications
2-phenyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}butanamide ~397.50 Phenylsulfanyl, oxane ring 4.2 Amide, thioether, cyclic ether Enzyme inhibition, CNS-targeting
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () 493.53 Sulfamoyl, pyridinyl, isoindolinone 3.5 Sulfonamide, amide, heterocycle Antimicrobial, anti-inflammatory
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () ~720.80 Hydroxy, tetrahydro pyrimidinone, phenoxy 2.8 Amide, alcohol, cyclic urea Anticancer, protease inhibition
4-[6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide () ~650.70 Quinazolinone, methoxyphenyl, dioxolo 3.0 Amide, thioether, quinazolinone Kinase inhibition, antiviral

Research Findings and Implications

  • Solubility and Bioavailability: The phenylsulfanyl group in the target compound improves lipophilicity but may necessitate formulation adjustments (e.g., nanoemulsions) to enhance aqueous solubility .
  • Target Selectivity : The oxane ring’s rigidity could reduce off-target effects compared to flexible backbones in ’s analogs .
  • Synthetic Feasibility : The absence of stereocenters simplifies large-scale synthesis relative to ’s derivatives, which require chiral resolution .

Q & A

Q. What computational tools predict synergistic effects in combination therapies?

  • Tools :
  • CompuSyn : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
  • Network pharmacology : Map compound-target-disease networks using STRING or KEGG to identify synergistic pathways (e.g., apoptosis + cell cycle arrest) .

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